molecular formula C20H18F3N3O2 B2608351 N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1211126-69-0

N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2608351
CAS No.: 1211126-69-0
M. Wt: 389.378
InChI Key: LSTQELNFZJHSSE-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluorinated phenyl groups and a propoxy chain. The presence of fluorine atoms in the structure often imparts significant biological activity and stability to the compound.

Mechanism of Action

The compound also contains fluorine atoms. Fluorine-containing compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity. The presence of fluorine can influence the compound’s reactivity, stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution with Fluorinated Phenyl Groups: The introduction of fluorinated phenyl groups can be achieved via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Attachment of the Propoxy Chain: The propoxy group can be introduced through an alkylation reaction using propyl bromide or propyl iodide in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorinated phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The presence of fluorine atoms often enhances the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as increased stability or enhanced reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-difluorophenyl)methyl]-1-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
  • N-[(2,6-difluorophenyl)methyl]-1-(4-bromophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
  • N-[(2,6-difluorophenyl)methyl]-1-(4-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-2-10-28-18-12-26(14-8-6-13(21)7-9-14)25-19(18)20(27)24-11-15-16(22)4-3-5-17(15)23/h3-9,12H,2,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTQELNFZJHSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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